2-(Boc-amino)-3-methylphenol
Overview
Description
“2-(Boc-amino)-3-methylphenol” is a compound that involves a Boc-protected amino group . Boc, or tert-butyl carbamate, is a protecting group used in organic synthesis. The Boc group is stable towards most nucleophiles and bases . It’s used in the synthesis of multifunctional targets, especially when amino functions are involved .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . An efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate has been described .
Chemical Reactions Analysis
Boc-protected amines and amino acids can be cleaved by mild acidolysis . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .
Scientific Research Applications
Antiviral Activity: Research shows that derivatives of 2-amino-5-methylphenol exhibit significant antiviral activity against poliovirus, suggesting potential uses in antiviral drug development (Iwata et al., 2003).
Hemoglobin Reactions: Studies have demonstrated that 2-amino-4-methylphenol reacts with human hemoglobin, forming compounds like dihydrophenoxazinone. This finding is significant for understanding biochemical reactions involving hemoglobin (Tomoda et al., 1991).
Synthesis of Aminopeptidase Inhibitors: Research includes the synthesis of optically pure derivatives of certain amino acids, which are used to create aminopeptidase inhibitors. This has implications in the development of pharmaceuticals (Moon & Huh, 1991).
Antitumor Activity: A novel antitumor agent, synthesized using 2-amino-5-methylphenol, shows potential in treating human B cell and T cell lymphoblastoid cell lines, indicating its role in cancer therapy (Koshibu-Koizumi et al., 2002).
Synthesis of Non-Natural Amino Acids: The compound is used in the synthesis of methylphenylalanines, important in drug research for improving pharmacokinetic characteristics of peptide-based compounds (Li Xiao, 2008).
Chemical Characterization: Studies have explored the effect of electron-donating groups on the physical properties of compounds derived from aminophenol, which is crucial in material science and chemical engineering (Kaya et al., 2012).
Catalyst-Free Chemoselective Processes: The compound is involved in catalyst-free N-tert-butyloxycarbonylation of amines in water, a process important in organic synthesis and pharmaceutical manufacturing (Chankeshwara & Chakraborti, 2006).
Catalytic Applications: Its derivatives are used in the catalytic reduction of nitrophenol to aminophenol, a reaction significant in environmental chemistry and industrial applications (Zarringhadam & Farhadi, 2017).
Safety And Hazards
The safety data sheet for a similar compound, 2-(BOC-AMINO)ETHANETHIOL, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Future Directions
The use of Boc-protected amines and amino acids continues to play an important role in peptide synthesis . The Boc group is ranked as “one of the most commonly used protective groups for amines” . Therefore, the future directions for “2-(Boc-amino)-3-methylphenol” and similar compounds likely involve further exploration and optimization of their synthesis and applications in organic chemistry.
properties
IUPAC Name |
tert-butyl N-(2-hydroxy-6-methylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-6-5-7-9(14)10(8)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCZDRVWSNSEOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597638 | |
Record name | tert-Butyl (2-hydroxy-6-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-amino)-3-methylphenol | |
CAS RN |
177342-60-8 | |
Record name | tert-Butyl (2-hydroxy-6-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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